molecular formula C10H12BrNOS B14045839 1-(3-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one

1-(3-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one

Cat. No.: B14045839
M. Wt: 274.18 g/mol
InChI Key: IETMZUSGOXXJCF-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one is an organic compound that features a bromine atom attached to a propanone backbone, with an amino and methylthio group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one typically involves the bromination of 1-(3-Amino-5-(methylthio)phenyl)propan-2-one. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include alcohols.

Scientific Research Applications

1-(3-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.

    Biological Studies: It can be used to study the effects of brominated compounds on biological systems.

    Material Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, while the amino and methylthio groups can form hydrogen bonds and hydrophobic interactions, respectively.

Comparison with Similar Compounds

    1-(3-Amino-5-(methylthio)phenyl)propan-2-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    1-(3-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    1-(3-Amino-5-(methylthio)phenyl)-1-iodopropan-2-one: Contains an iodine atom, which is more reactive than bromine in substitution reactions.

Uniqueness: 1-(3-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one is unique due to the presence of the bromine atom, which provides specific reactivity in nucleophilic substitution reactions

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

1-(3-amino-5-methylsulfanylphenyl)-1-bromopropan-2-one

InChI

InChI=1S/C10H12BrNOS/c1-6(13)10(11)7-3-8(12)5-9(4-7)14-2/h3-5,10H,12H2,1-2H3

InChI Key

IETMZUSGOXXJCF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)SC)N)Br

Origin of Product

United States

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